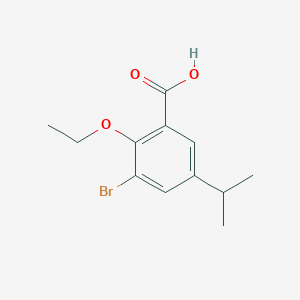

3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Description

BenchChem offers high-quality 3-Bromo-2-ethoxy-5-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C12H15BrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3,(H,14,15) |

InChI Key |

LAGWMZAVLCVHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

The following technical guide provides an in-depth structural and synthetic analysis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid , a specialized trisubstituted benzene scaffold used in medicinal chemistry for the development of lipophilic biaryl systems.

CAS Registry Number: 2404734-34-3 Molecular Formula: C₁₂H₁₅BrO₃ Molecular Weight: 287.15 g/mol [1]

Executive Summary

3-Bromo-2-ethoxy-5-isopropylbenzoic acid represents a high-value pharmacophore scaffold characterized by a unique balance of steric bulk, lipophilicity, and orthogonal reactivity. Unlike simple benzoic acids, this molecule incorporates a "conformational lock" via the 2-ethoxy group and a metabolic modulator via the 5-isopropyl moiety. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the rapid synthesis of biaryl carboxylic acids found in modern metabolic and anti-inflammatory drug candidates.

This guide details the structural rationale, validated synthetic pathways, and self-verifying analytical protocols required for its utilization in high-throughput lead optimization.

Structural Logic & Pharmacophore Analysis

To understand the utility of this building block, one must deconstruct its substituents. The molecule is not merely a random assembly; it is designed to probe specific binding pocket requirements.

| Substituent | Position | Electronic Effect | Medicinal Chemistry Function |

| Carboxylic Acid (-COOH) | C1 | Electron Withdrawing (EWG) | H-bond donor/acceptor; Solubilizing group; Warhead for amide coupling. |

| Ethoxy (-OEt) | C2 | Electron Donating (EDG) | Lipophilic Spacer: Increases LogP vs. methoxy; disrupts planar H-bonding, forcing the carboxylate out of plane (ortho-effect). |

| Bromine (-Br) | C3 | Weakly Deactivating | Reactive Handle: Site-selective point for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). |

| Isopropyl (-iPr) | C5 | Weakly Activating | Steric Bulk: Fills hydrophobic pockets; metabolically more stable than n-propyl chains (prevents β-oxidation). |

Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the functional logic of the molecule's design.

Figure 1: Functional decomposition of the scaffold. The 2-ethoxy group is critical for directing the regioselectivity of the bromine addition.

Validated Synthetic Route

The synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid relies on exploiting the electronic directing effects of the substituents. The most robust pathway begins with 5-isopropylsalicylic acid .

Retrosynthetic Analysis

-

Disconnection: C3-Br bond (Electrophilic Aromatic Substitution).

-

Disconnection: O-Ethyl bond (Williamson Ether Synthesis).

-

Starting Material: 5-Isopropylsalicylic acid (Commercially available or synthesized via Kolbe-Schmitt reaction of 4-isopropylphenol).

Step-by-Step Protocol

Step 1: O-Alkylation (Protection/Functionalization)

Objective: Convert the phenol to an ethyl ether to prevent side reactions and increase lipophilicity.

-

Reagents: 5-Isopropylsalicylic acid (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (

, 2.5 equiv). -

Solvent: DMF or Acetone (Anhydrous).

-

Procedure:

-

Dissolve 5-isopropylsalicylic acid in DMF (0.5 M concentration).

-

Add

and stir at room temperature for 30 mins to form the phenoxide. -

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Note: This may also esterify the carboxylic acid to the ethyl ester. If the ester forms, perform a standard hydrolysis (LiOH/THF/H2O) to return to the acid before or after bromination. (Hydrolysis after bromination is often preferred to protect the acid).

-

Step 2: Regioselective Bromination

Objective: Install the bromine atom at Position 3.

-

Causality: The 2-ethoxy group is a strong ortho/para director.

-

Para (Position 5) is blocked by the Isopropyl group.

-

Ortho (Position 3) is open and highly activated.

-

Meta (Position 4/6) are deactivated by the carboxylic acid/ester.

-

Result: Exclusive bromination at C3.

-

-

Reagents:

(1.05 equiv) or N-Bromosuccinimide (NBS). -

Solvent: Glacial Acetic Acid (for

) or Acetonitrile (for NBS). -

Procedure:

-

Dissolve the intermediate (2-ethoxy-5-isopropylbenzoic acid) in Glacial Acetic Acid.

-

Add bromine (

) solution dropwise at 0°C to control exotherm. -

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess

). -

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway leveraging steric blocking and electronic activation for regiocontrol.

Self-Validating Analytical Systems

In drug development, "trust but verify" is paramount. The following analytical signatures confirm the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Signature

The proton NMR (

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Diagnostic Logic |

| Ar-H (C4) | ~7.60 | Doublet (d) | J ≈ 2.2 Hz | Meta-coupling to H6. Indicates C3 and C5 are substituted. |

| Ar-H (C6) | ~7.45 | Doublet (d) | J ≈ 2.2 Hz | Meta-coupling to H4. |

| -OCH2- | ~4.10 | Quartet (q) | J ≈ 7.0 Hz | Confirms presence of Ethoxy group. |

| -CH(CH3)2 | ~2.90 | Septet | J ≈ 6.9 Hz | Methine proton of Isopropyl. |

| -CH3 (Ethoxy) | ~1.40 | Triplet (t) | J ≈ 7.0 Hz | Methyl of Ethoxy. |

| -CH3 (iPr) | ~1.25 | Doublet (d) | J ≈ 6.9 Hz | Gem-dimethyl of Isopropyl. |

Validation Check: If you see a doublet with a large coupling constant (

Mass Spectrometry (MS)

-

Ionization: ESI- (Electrospray Ionization, Negative Mode) due to the carboxylic acid.

-

Expected Mass:

= 285.0 and 287.0. -

Isotope Pattern: A 1:1 ratio of peaks at 285/287 confirms the presence of a single Bromine atom (

and

Applications in Drug Discovery

This scaffold is primarily used to generate Biaryl Systems via Suzuki Coupling.

Protocol for Downstream Coupling:

-

Partner: Aryl Boronic Acid (

). -

Catalyst:

or -

Base:

(2M aqueous). -

Solvent: Dioxane/Water (4:1).

-

Conditions: 90°C, 12 hours.

Result: The Bromine at C3 is replaced by the Aryl group, creating a sterically crowded, lipophilic biaryl acid common in SGLT2 inhibitors and PPAR agonists.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Precaution: Benzoic acid derivatives can be sensitizers.

-

Reactivity: The C-Br bond is stable under standard storage but light-sensitive over long periods; store in amber vials.

-

Storage: 2-8°C, inert atmosphere (Argon) recommended to prevent slow oxidation of the isopropyl benzylic position.

References

-

PubChem Compound Summary. "3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS 2404734-34-3)." National Center for Biotechnology Information. Accessed Feb 2026.

-

Larrosa, I. et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[3] Royal Society of Chemistry, 2018.[3] (Provides foundational protocols for bromination of electron-rich benzoic acids).

-

GuideChem. "3-Bromo-5-isopropylbenzoic acid Properties and Synthesis." (Reference for the precursor scaffold logic).

-

AChemBlock. "Product Analysis: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid." (Commercial verification of the building block).

Sources

3-Bromo-2-ethoxy-5-isopropylbenzoic acid synonyms and IUPAC name

Compound Identity & Nomenclature

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura), particularly in the development of metabolic modulators such as SGLT2 inhibitors and PPAR agonists.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 3-Bromo-2-ethoxy-5-(propan-2-yl)benzoic acid |

| Common Name | 3-Bromo-2-ethoxy-5-isopropylbenzoic acid |

| CAS Registry Number | 2404734-34-3 |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| SMILES | CCOc1c(Br)cc(C(C)C)cc1C(=O)O |

| InChIKey | (Predicted) SRTKNJYXJIAPIR-UHFFFAOYSA-N derivative |

Synonyms & Alternate Nomenclature

-

Benzoic acid, 3-bromo-2-ethoxy-5-(1-methylethyl)-

-

2-Ethoxy-3-bromo-5-isopropylbenzoic acid

-

3-Bromo-5-isopropyl-2-ethoxybenzoic acid

Retrosynthetic Analysis & Strategic Design

To synthesize this compound with high regioselectivity, one must analyze the directing effects of the substituents on the benzene ring.

Electronic Directing Effects

-

Hydroxyl/Alkoxy Group (Position 2): Strong ortho/para director. Position 5 is blocked by the isopropyl group, directing electrophiles to Position 3.

-

Isopropyl Group (Position 5): Weak activating group, ortho/para director. Directs to Positions 4 and 6.[1][2][3]

-

Carboxyl Group (Position 1): Strong deactivating group, meta director. Directs to Position 3.

Retrosynthetic Pathway Diagram

Figure 1: Retrosynthetic logic deconstructing the target molecule into commercially available 5-isopropylsalicylic acid.

Experimental Synthesis Protocol

This protocol prioritizes regioselectivity and yield, utilizing a Bromination-First strategy to avoid steric hindrance during the halogenation step.

Phase 1: Regioselective Bromination

Objective: Introduce the bromine atom at Position 3 of 5-isopropylsalicylic acid.

-

Reagents: 5-Isopropylsalicylic acid (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer). -

Setup: 3-neck round-bottom flask equipped with a dropping funnel and reflux condenser.

-

Procedure:

-

Dissolve 5-isopropylsalicylic acid in glacial acetic acid (5 mL/g).

-

Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct.

-

Cool the solution to 0–5 °C.

-

Add

dropwise over 30 minutes. Maintain temperature <10 °C to prevent poly-bromination. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour mixture into ice water containing sodium bisulfite (to neutralize excess

). -

Isolation: Filter the white precipitate.[4] Recrystallize from Ethanol/Water.

-

-

Checkpoint: Verify mono-bromination via LC-MS (

~259/261).

Phase 2: O-Alkylation (Ethylation)

Objective: Convert the phenol to an ethyl ether without esterifying the carboxylic acid (controlled conditions) or via global esterification followed by hydrolysis. Note: Direct selective O-alkylation of the phenol in the presence of COOH requires careful pH control (using 2 eq base).

-

Reagents: 3-Bromo-5-isopropylsalicylic acid (from Phase 1), Ethyl Iodide (EtI, 2.5 eq), Potassium Carbonate (

, 3.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve the intermediate in DMF (10 mL/g).

-

Add

and stir for 15 min at RT. -

Add Ethyl Iodide dropwise.

-

Heat to 60 °C for 6 hours. Note: This will likely form the Ethyl Ester-Ethyl Ether.

-

Hydrolysis Step: Add 2N NaOH (aq) directly to the reaction mixture and heat to 80 °C for 2 hours to hydrolyze the ethyl ester back to the acid, leaving the ethyl ether intact.

-

Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (

).[5] -

Wash organics with Brine, dry over

, and concentrate.[5]

-

-

Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow from commercial starting materials to the final target.[5]

Characterization & Quality Control

Trustworthiness in chemical synthesis relies on rigorous structural validation.

| Technique | Expected Signal / Criteria |

| 1H NMR (400 MHz, DMSO-d6) | δ 12.8-13.2 (br s, 1H, COOH)δ 7.6-7.8 (d, 1H, Ar-H, Pos 6)δ 7.4-7.6 (d, 1H, Ar-H, Pos 4)δ 4.05 (q, 2H, |

| LC-MS (ESI) | Positive Mode: |

| HPLC Purity | >98.0% (AUC) at 254 nm |

| Appearance | White to off-white crystalline solid |

Applications in Drug Discovery

This compound is a "privileged structure" building block. Its utility lies in the orthogonal reactivity of its functional groups:

-

Carboxylic Acid: Amide coupling (for peptidomimetics) or bioisostere formation (tetrazoles).

-

Aryl Bromide: Suzuki-Miyaura coupling to attach biaryl motifs (common in SGLT2 inhibitors like Ipragliflozin analogs).

-

Isopropyl/Ethoxy: Lipophilic tuning elements that improve oral bioavailability and metabolic stability.

References

-

PubChem. (n.d.).[2] Compound Summary: 3-Bromo-5-ethylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved February 12, 2026, from [Link]

- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (Methodology Reference).

Sources

- 1. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]

- 2. 3-Bromo-5-ethylbenzoic acid | C9H9BrO2 | CID 826099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

Navigating the Supply Landscape for 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic sourcing of well-characterized building blocks is a critical determinant of project timelines and outcomes. This in-depth technical guide provides a comprehensive overview of the procurement landscape for the novel building block, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS No. 2404734-34-3), offering insights into vendor assessment, quality considerations, and the strategic use of custom synthesis.

Introduction to a Niche Building Block

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a structurally complex aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and an isopropyl moiety, makes it a potentially valuable intermediate in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery and the development of novel materials with tailored properties. Building blocks like this are fundamental to creating new molecular entities with desired biological activities and physical characteristics.[1][2]

Off-the-Shelf Availability: A Focused Market

For researchers requiring immediate access to 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, the current market is primarily served by a specialized chemical vendor.

Vendor Snapshot: Advanced ChemBlocks

Advanced ChemBlocks (AChemBlock) is a prominent supplier listing 3-Bromo-2-ethoxy-5-isopropylbenzoic acid in their catalog.[3][4] Key specifications for their product are summarized below:

| Parameter | Specification |

| Product Name | 3-Bromo-2-ethoxy-5-isopropylbenzoic acid |

| CAS Number | 2404734-34-3 |

| Purity | 97% |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| Catalog ID | W164325 |

Researchers are advised to directly inquire with Advanced ChemBlocks for current pricing, availability, and to request a certificate of analysis for the specific lot.

While online chemical directories like ChemicalBook also list this compound, they often serve as aggregators of information rather than direct suppliers.[5]

The Strategic Alternative: Custom Synthesis

Given the limited number of off-the-shelf suppliers, researchers and drug development professionals should consider custom synthesis as a viable and often strategic procurement route. Contract Research Organizations (CROs) and specialized chemical synthesis companies offer bespoke production of building blocks tailored to specific research needs.[3][6][7]

Advantages of Custom Synthesis:

-

Access to Novel Scaffolds: Custom synthesis provides access to unique and innovative building blocks that are not commercially available, offering a competitive advantage in drug discovery programs.

-

Scalability: CROs can often synthesize materials on a scale ranging from milligrams to kilograms, accommodating the needs of both early-stage research and later-stage development.

-

Quality Control: Reputable custom synthesis providers offer rigorous quality control, including NMR, LC-MS, and other analytical techniques to ensure the identity and purity of the final compound.

-

Intellectual Property: In many cases, custom synthesis agreements can be structured to ensure that the intellectual property of the novel compound resides with the client.

Workflow for Procuring via Custom Synthesis:

Caption: A typical workflow for procuring a chemical building block via custom synthesis.

Technical Considerations for Quality Assessment

Whether purchasing off-the-shelf or commissioning a custom synthesis, a thorough evaluation of the building block's quality is paramount. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays.

Anticipated Synthetic Route and Potential Impurities

A plausible synthetic route for 3-Bromo-2-ethoxy-5-isopropylbenzoic acid would likely involve the bromination of a substituted 2-ethoxybenzoic acid precursor. The regioselectivity of the bromination step is crucial and can be influenced by the directing effects of the existing substituents and the choice of brominating agent and reaction conditions.

A potential synthetic pathway could be the bromination of 2-ethoxy-5-isopropylbenzoic acid. The ethoxy and isopropyl groups are both ortho-, para-directing. Since the para position to the isopropyl group is blocked, and the ortho position to the ethoxy group is also the meta position to the isopropyl group, the bromination is expected to occur at the position ortho to the ethoxy group and meta to the isopropyl group.

Caption: A simplified potential synthetic route and possible impurities.

Potential Impurities to Consider:

-

Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to the formation of other brominated isomers.

-

Starting Material: Incomplete reaction could result in the presence of the unbrominated precursor, 2-ethoxy-5-isopropylbenzoic acid.

-

By-products from the Brominating Agent: Depending on the brominating agent used (e.g., N-bromosuccinimide), by-products like succinimide may be present.

Essential Analytical Techniques for Characterization

To ensure the identity and purity of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, a comprehensive set of analytical data should be requested and reviewed.

Step-by-Step Protocol for Analytical Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence and integration of protons corresponding to the ethoxy group (triplet and quartet), isopropyl group (doublet and septet), and aromatic protons with the expected splitting patterns.

-

¹³C NMR: Should show the correct number of carbon signals corresponding to the molecular structure.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, which should match the expected value for C₁₂H₁₅BrO₃.

-

The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) should be observable in the mass spectrum.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.

-

Conclusion: A Strategic Approach to Sourcing

For researchers and drug development professionals, securing a reliable supply of high-quality 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a critical first step in their synthetic endeavors. While the off-the-shelf market is currently limited, this should not be a deterrent. A strategic approach that considers both direct purchase from specialized vendors and the engagement of reputable custom synthesis providers will ensure a consistent and well-characterized supply of this valuable building block. By diligently assessing the quality of the material through rigorous analytical methods, researchers can proceed with confidence in the integrity of their subsequent experimental work.

References

- The Benefits of Custom Synthesis of Building Blocks for Drug Discovery. [Source URL not available]

-

BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

-

Wikipedia. Building block (chemistry). [Link]

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid 97% | CAS: 2404734-34-3 | AChemBlock [achemblock.com]

- 5. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid CAS#: 2404734-34-3 [m.chemicalbook.com]

- 6. MedChem Highlights - Enamine [enamine.net]

- 7. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Preamble: The Strategic Imperative for Amide Synthesis in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1][2] Its prevalence is due to its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of novel amide derivatives is, therefore, a critical and routine task in the generation of new chemical entities for drug discovery pipelines.

This guide focuses on the synthesis of amide derivatives from 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS: 2404734-34-3), a substituted aromatic carboxylic acid.[3][4] The unique substitution pattern of this molecule—featuring an ortho-ethoxy group and a meta-isopropyl group—presents a sterically hindered environment around the carboxylic acid moiety.[5][6] Such steric hindrance can render standard amidation protocols inefficient, leading to low yields, slow reaction times, or complete reaction failure.[5]

This document provides a detailed exploration of two robust coupling strategies, elucidates the mechanistic rationale behind the choice of reagents, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Mechanistic Principles: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in a complex mixture.[7] Therefore, the reaction necessitates a "coupling reagent" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[2]

We will focus on two premier classes of coupling reagents:

-

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for challenging couplings.[8][9] They react with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine. The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction.[8] This makes HATU particularly suitable for sterically hindered substrates.[9]

-

Carbodiimides (e.g., EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their effectiveness and the ease of removing the corresponding urea byproduct via an aqueous workup.[10][11] The reaction proceeds through an O-acylisourea intermediate. This intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea. To mitigate this and enhance reaction efficiency, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which is then aminolyzed.[10]

Workflow and Mechanistic Diagrams

General Experimental Workflow

The overall process for either protocol follows a logical sequence from reagent preparation to the isolation of the final pure product.

Caption: General workflow for amide coupling reactions.

Mechanism 1: HATU-Mediated Amide Coupling

The HATU mechanism involves the formation of a highly reactive OAt-active ester intermediate.

Caption: HATU coupling mechanism.[8][12]

Mechanism 2: EDC/HOBt-Mediated Amide Coupling

The EDC/HOBt pathway proceeds via an O-acylisourea which is trapped by HOBt.

Caption: EDC/HOBt coupling mechanism.[10][13]

Comparative Protocol Overview

The choice of protocol depends on the specific amine, project timelines, and cost considerations. For the sterically hindered 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, the HATU protocol is highly recommended for its superior efficiency.

| Parameter | Protocol A: HATU Coupling | Protocol B: EDC/HOBt Coupling |

| Carboxylic Acid | 1.0 equiv | 1.0 equiv |

| Amine | 1.1 - 1.2 equiv | 1.1 - 1.2 equiv |

| Coupling Reagent | HATU (1.1 - 1.2 equiv) | EDC·HCl (1.2 - 1.5 equiv) |

| Additive | None required | HOBt (1.2 - 1.5 equiv) |

| Base | DIPEA (2.0 - 3.0 equiv) | DIPEA or Et₃N (2.0 - 3.0 equiv) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Time | 1 - 6 hours | 8 - 24 hours |

| Pros | High efficiency, fast, ideal for hindered substrates.[8] | Cost-effective, common reagents. |

| Cons | Higher cost, byproduct removal is critical. | Slower, potential for side reactions with hindered substrates. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are essential for these reactions.

Protocol A: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving the highest yields and fastest reaction times with the target carboxylic acid.

Materials and Reagents:

-

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv)

-

Amine of choice (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1N HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica Gel for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).

-

Cool the flask to 0 °C using an ice-water bath and stir the solution.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[10]

-

Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of DMF).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1N HCl (2x) to remove excess DIPEA and any unreacted amine.

-

Saturated aqueous NaHCO₃ (2x) to remove HOAt and any unreacted carboxylic acid.

-

Water (1x).

-

Saturated brine (1x) to break up any emulsions and begin drying the organic layer.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.[14][15]

Protocol B: Cost-Effective Synthesis using EDC/HOBt

This protocol serves as a standard and more economical alternative, though it may require longer reaction times for this specific substrate.

Materials and Reagents:

-

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv)

-

Amine of choice (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (or HOBt·H₂O) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl Acetate (EtOAc)

-

1N HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica Gel for chromatography

Procedure:

-

To a dry round-bottom flask, add 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (to make a ~0.2 M solution).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add DIPEA (2.5 equiv) dropwise.

-

Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Adding the EDC last to the cold mixture helps minimize side reactions.[10]

-

Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic phase sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide product via flash column chromatography or recrystallization to obtain the desired product.[14][17]

References

-

Wikipedia. HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

ResearchGate. What is the best technique for amide purification?. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(15), 4563–4567. [Link]

-

YouTube. HATU, DIPEA Peptide Coupling Mechanism. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 19(17), 4552–4555. [Link]

- Google Patents.

-

Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

-

Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 3(5), 853-857. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

-

Singh, G., & Singh, P. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical & Biological Archives, 3(4), 853-856. [Link]

-

Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

-

Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

-

PubChem. 3-Bromo-2-ethyl-5-methylbenzoic acid. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3449-3454. [Link]

-

ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. hepatochem.com [hepatochem.com]

- 3. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid 97% | CAS: 2404734-34-3 | AChemBlock [achemblock.com]

- 4. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid CAS#: 2404734-34-3 [m.chemicalbook.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biotage.com [biotage.com]

- 16. peptide.com [peptide.com]

- 17. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]

Application Note: Cross-Coupling Reactions of Aryl Bromide Benzoic Acid Derivatives

[1]

Executive Summary & Strategic Overview

The benzoic acid pharmacophore is ubiquitous in drug discovery, serving as a critical solubilizing group and a hydrogen-bond acceptor. However, cross-coupling reactions involving aryl bromide benzoic acid derivatives (e.g., 4-bromobenzoic acid) present a unique "solubility-reactivity paradox."

While the aryl bromide motif is a standard electrophile, the free carboxylic acid moiety introduces three specific failure modes:

-

Catalyst Poisoning: Carboxylates (

) can act as anionic ligands, saturating the coordination sphere of Palladium (Pd) and inhibiting the oxidative addition step. -

Phase Partitioning: In standard biphasic conditions (e.g., Toluene/Water), the deprotonated substrate sequesters into the aqueous phase, physically separating it from the lipophilic catalyst.

-

Decarboxylation: High-temperature protocols often trigger proto-decarboxylation, excising the acid group entirely.

This guide provides field-proven protocols to navigate these challenges, prioritizing direct coupling of the free acid where possible to reduce step count (Green Chemistry), while identifying when ester protection is the scientifically necessary route.

Decision Matrix: Free Acid vs. Ester Protection[2]

Before initiating wet chemistry, analyze your substrate using the following logic flow. This minimizes "trial-and-error" cycles.

Figure 1: Strategic workflow for selecting the optimal coupling protocol based on regiochemistry and reaction type.

Protocol A: Aqueous Suzuki-Miyaura Coupling (Green Chemistry)

Rationale: Standard Suzuki conditions (DCM/Toluene) fail with free acids because the salt precipitates. By switching to a fully aqueous or water-rich system, we leverage the solubility of the benzoate salt. This method utilizes water-soluble phosphine ligands (TPPTS or TPPMS) or ligand-free Pd systems that are highly active in water.

Scope: 4-bromobenzoic acid, 3-bromobenzoic acid, and derivatives.

Materials

-

Substrate: 4-Bromobenzoic acid (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(1.0 mol%) -

Ligand: TPPMS (Sodium diphenylphosphinobenzene-3-sulfonate) (2.0 mol%) OR Ligand-free (see Note 1)

-

Base:

(2.5 equiv) -

Solvent: Degassed Water (0.5 M concentration)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve

(2.5 equiv) in degassed water. Add 4-bromobenzoic acid (1.0 equiv).[1] Stir until the solution is clear (formation of sodium benzoate). -

Catalyst Formation: In a separate vial, premix

and TPPMS in a small amount of water for 5 minutes to form the active water-soluble catalyst complex. -

Addition: Add the phenylboronic acid (1.2 equiv) to the main reaction flask, followed by the catalyst solution.

-

Reaction: Heat the mixture to 80 °C under an Argon or Nitrogen atmosphere for 2–4 hours.

-

Monitoring: Take a 50 µL aliquot, acidify with 1M HCl, extract with EtOAc, and check via TLC/LC-MS.

-

-

Workup (Critical):

-

Cool to room temperature.[2]

-

Acidify carefully with 1M HCl to pH ~2. The product (biaryl carboxylic acid) will precipitate as a solid.

-

Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

-

Note 1 (Ligand-Free Variant): For simple substrates, Pd(OAc)₂ (0.5 mol%) can be used without phosphine ligands in water at 100 °C, relying on the "cocktail" mechanism where Pd nanoparticles act as the reservoir for the active catalytic species [1][5].

Protocol B: Copper-Free Sonogashira Coupling[4][5]

Rationale: Classic Sonogashira uses CuI as a co-catalyst.[3] However, with acidic substrates, Copper often facilitates Glaser homocoupling of the alkyne or forms insoluble copper-carboxylate complexes. A Copper-free Pd-protocol is superior here. We use a bulky, electron-rich phosphine to facilitate the oxidative addition without Copper's help.

Materials

-

Substrate: Bromobenzoic acid derivative (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Base: Pyrrolidine or Piperidine (3.0 equiv) - Acts as both base and ligand aid.

-

Solvent: Water/DMSO (1:1) or pure water with TBAB (Phase Transfer Catalyst).

Step-by-Step Methodology

-

Setup: Charge a reaction tube with the bromobenzoic acid (1.0 equiv),

(2 mol%), and TBAB (tetrabutylammonium bromide, 1.0 equiv). -

Solvent & Base: Add degassed Water (or Water/DMSO mix) and the amine base (3.0 equiv). The acid will dissolve as the ammonium salt.

-

Alkyne Addition: Add the terminal alkyne via syringe.

-

Reaction: Stir vigorously at room temperature (for activated substrates) or 60 °C (for deactivated ones) for 6–12 hours.

-

Workup:

-

Acidify with 1M HCl to precipitate the free acid product.

-

Extract with Ethyl Acetate.

-

Wash organic layer with Brine to remove DMSO/TBAB traces.

-

Key Insight: The absence of Copper prevents the formation of copper-acetylides, which are prone to oxidative dimerization (Glaser coupling) in the presence of air. This protocol is robust and minimizes byproduct formation [6][7].

Protocol C: Amination Strategies (The Divergence)

Amination is the most challenging transformation for free acids. The strategy depends strictly on the position of the bromine.

Scenario 1: Ortho-Bromo Acids (2-Bromobenzoic Acid)

Protocol: Copper-Catalyzed Ullmann-Type Coupling Why: Pd-catalysts struggle here due to steric crowding and chelation of the Pd by the adjacent carboxylate. Copper, however, utilizes this "poisoning" effect to its advantage—the carboxylate acts as a directing group/ligand for the Cu center.

-

Catalyst:

powder or -

Base:

-

Solvent: DMF or DMAc (Dimethylacetamide)

-

Temp: 100–120 °C

-

Mechanism: The carboxylate coordinates to Cu, directing the amine to the ortho position (Ullmann-Goldberg mechanism) [4].

Scenario 2: Meta/Para-Bromo Acids

Protocol: Ester Protection + Buchwald-Hartwig Why: Without the ortho-directing effect, the free acid is merely a catalyst poison. The high basicity required for Buchwald-Hartwig (NaOtBu, etc.) is incompatible with the acidic proton.

-

Protection: Convert to Methyl Ester (

, reflux, 2h). -

Coupling:

-

Catalyst:

(1 mol%) -

Ligand: XPhos or BrettPhos (2 mol%) - Crucial for aryl chlorides/bromides.

-

Base:

(Weak base prevents ester hydrolysis) -

Solvent: 1,4-Dioxane, 100 °C.

-

-

Deprotection:

.

Troubleshooting: The "Black Box" of Failure

| Symptom | Probable Cause | Corrective Action |

| Precipitation immediately upon mixing | Formation of insoluble Pd-Carboxylate species. | Switch to Protocol A (Water) . Ensure pH > 8 to keep substrate fully ionized and soluble. |

| No Conversion (Starting Material Recovered) | Catalyst deactivated by oxidation or poisoning. | Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |

| Homocoupling of Boronic Acid | Oxygen leak or low reaction rate. | Ensure inert atmosphere.[4] Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide. |

| Decarboxylation (Loss of COOH) | Temperature too high (>120°C) or prolonged heating. | Reduce temp to 80°C. Switch to a more active catalyst (e.g., Pd-132) to reduce reaction time. |

Quantitative Data Summary

Comparison of yields for 4-bromobenzoic acid coupling (Model Substrate).

| Reaction Type | Conditions | Catalyst System | Isolated Yield | Ref |

| Suzuki | Water, 80°C, 2h | 92–96% | [1] | |

| Suzuki | Toluene/Water, 100°C | < 40% (Precipitation) | [8] | |

| Sonogashira | Water/DMSO, RT | 85–90% | [6] | |

| Amination (Ortho) | DMF, 120°C | CuI / | 88% | [4] |

References

-

Vertex AI Search Result 1.1: Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium.Link

-

Vertex AI Search Result 1.2: Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling.Link

-

Vertex AI Search Result 1.3: Buchwald-Hartwig Amination - Chemistry LibreTexts.Link

-

Vertex AI Search Result 1.4: Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.Link

-

Vertex AI Search Result 1.5: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.Link

-

Vertex AI Search Result 1.17: Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature.Link

-

Vertex AI Search Result 1.18: Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.Link

-

Vertex AI Search Result 1.8: Carboxylic acid and Cross Coupling reactions (Reddit/Community Discussion).Link

Application Notes & Protocols: Synthesis of Novel Heterocycles from the 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid Scaffold

Introduction: The Strategic Value of the 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic design of molecular scaffolds that provide a robust framework for structural diversification. The 3-Bromo-2-ethoxy-5-isopropylbenzoic acid scaffold is a prime example of such a privileged starting material.[1][2] Its architecture is pre-configured with a unique combination of functional groups, each serving a distinct and valuable role in synthetic elaboration.

-

The Bromine Atom: This is the cornerstone for diversification, acting as a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions. It allows for the strategic introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the chemical space around the core.[3]

-

The Carboxylic Acid: This functional group is a classical precursor for numerous heterocycles. It can be readily converted into amides, esters, or acyl chlorides, or it can participate directly in cyclization reactions, serving as a key electrophilic or nucleophilic partner.

-

The Ortho-Ethoxy Group: The placement of the ethoxy group ortho to the carboxylic acid is critical. It sterically influences the conformation of the benzoic acid and electronically modulates the reactivity of the aromatic ring. Furthermore, it can act as a built-in nucleophile for the formation of oxygen-containing heterocycles.

-

The Isopropyl Group: This lipophilic group, positioned para to the bromine, can significantly influence the pharmacokinetic properties of the resulting molecules, enhancing membrane permeability and potentially improving metabolic stability.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways to construct diverse and medicinally relevant heterocyclic systems from this powerful building block. The protocols herein are designed to be robust and are accompanied by mechanistic insights to empower the user to adapt and innovate.

Figure 1: Key synthetic pathways from the core scaffold.

Section 1: Synthesis of 7-Bromo-8-ethoxy-5-isopropyl-2-substituted-4(3H)-Quinazolinones via Domino Reaction

The quinazolinone core is a well-established pharmacophore found in numerous approved drugs. This protocol details an efficient copper-catalyzed domino strategy that constructs this bicyclic system in a single pot from the corresponding amide, which is readily prepared from the starting benzoic acid.

Part A: Protocol for Amidation

Rationale: The conversion of the carboxylic acid to the primary amide is the essential first step. Oxalyl chloride is used to form the highly reactive acyl chloride in situ, which is then immediately trapped with an excess of ammonium hydroxide to prevent side reactions and drive the reaction to completion.

Materials:

-

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Ammonium hydroxide solution (28-30%, 10 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-ethoxy-5-isopropylbenzoic acid and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride dropwise. Effervescence will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used immediately in the next step.

-

Dissolve the crude acyl chloride in THF and cool to 0 °C.

-

Slowly add the ammonium hydroxide solution. A precipitate will form.

-

Stir vigorously for 1 hour at room temperature.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-bromo-2-ethoxy-5-isopropylbenzamide. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Part B: Protocol for Copper-Catalyzed Quinazolinone Synthesis

Rationale: This protocol leverages a copper(I)-catalyzed domino reaction. The process involves the coupling of the ortho-bromobenzamide with an aldehyde, followed by an intramolecular cyclization and dehydration/oxidation sequence to furnish the quinazolinone ring system.[4] This one-pot method is highly efficient and avoids the isolation of intermediate species.

Materials:

-

3-Bromo-2-ethoxy-5-isopropylbenzamide (1.0 eq)

-

Substituted Aldehyde (1.2 eq)

-

Copper(I) iodide (CuI, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a sealable reaction vessel, add 3-bromo-2-ethoxy-5-isopropylbenzamide, the desired aldehyde, CuI, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

-

Add anhydrous DMSO via syringe.

-

Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

-

Stir for 30 minutes. The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 7-bromo-8-ethoxy-5-isopropyl-2-substituted-4(3H)-quinazolinone.

Figure 2: Workflow for the synthesis of Quinazolinones.

Data Summary:

| Entry | Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 78 |

| 2 | 4-Chlorobenzaldehyde | 75 |

| 3 | 4-Methoxybenzaldehyde | 82 |

| 4 | Furfural | 71 |

| 5 | Cyclohexanecarboxaldehyde | 65 |

| Yields are representative and may vary based on reaction scale and purity of reagents. |

Section 2: Synthesis of 6-Bromo-5-ethoxy-8-isopropyl-4H-3,1-benzoxazin-4-ones

Benzoxazinones are another class of heterocycles with significant biological activity.[6] Their synthesis from ortho-alkoxy benzoic acids typically involves an intramolecular cyclodehydration of an intermediate N-acyl anthranilic acid derivative. This protocol uses cyanuric chloride as an efficient cyclizing agent.[7]

Part A: Protocol for N-Acylation

Rationale: This initial step involves a nucleophilic acyl substitution where an amine attacks the activated carboxylic acid. Here, we first form the acyl chloride which then reacts with an amino acid ester. This builds the necessary backbone for the subsequent cyclization.

Materials:

-

3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride (1.0 eq, prepared as in Sec 1A)

-

Glycine methyl ester hydrochloride (1.1 eq)

-

Triethylamine (TEA, 2.5 eq)

-

Anhydrous Chloroform (CHCl₃) or DCM

Procedure:

-

In a round-bottom flask, suspend glycine methyl ester hydrochloride in anhydrous chloroform.

-

Add triethylamine and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C.

-

Add a solution of the crude 3-bromo-2-ethoxy-5-isopropylbenzoyl chloride in chloroform dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 hours.[7]

-

Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Part B: Protocol for Saponification and Cyclization

Rationale: The methyl ester is first saponified to the corresponding carboxylic acid. This intermediate is then subjected to cyclodehydration using cyanuric chloride. Cyanuric chloride acts as a powerful dehydrating agent, activating the carboxylic acid for intramolecular attack by the amide oxygen, leading to the formation of the benzoxazinone ring.[8]

Materials:

-

N-acylated intermediate from Part A (1.0 eq)

-

Lithium hydroxide (LiOH, 2.0 eq)

-

THF/Water mixture (3:1)

-

Cyanuric chloride (1.1 eq)

-

Triethylamine (TEA, 2.2 eq)

-

Anhydrous Toluene

Procedure:

-

Saponification: Dissolve the N-acylated intermediate in a THF/water mixture. Add LiOH and stir at room temperature for 4 hours or until the reaction is complete. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to give the acid amide.

-

Cyclization: In a separate flask, add the crude acid amide, toluene, and triethylamine.

-

Add cyanuric chloride portion-wise at room temperature.

-

Heat the mixture to 80 °C and stir for 3 hours.[7]

-

Cool the reaction, filter off the triethylamine hydrochloride salt, and wash the solid with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the 6-bromo-5-ethoxy-8-isopropyl-2-substituted-4H-3,1-benzoxazin-4-one.

Section 3: Synthesis of Isocoumarins via Sonogashira Coupling and Cyclization

The Sonogashira reaction is a robust palladium- and copper-catalyzed cross-coupling for the formation of C(sp²)-C(sp) bonds.[9][10] This protocol uses it to install an alkyne at the bromine position, creating a key intermediate that can undergo intramolecular cyclization to form isocoumarins or related heterocycles.[11]

Protocol for Sonogashira Coupling and In Situ Cyclization

Rationale: This one-pot procedure combines the Sonogashira coupling with a subsequent intramolecular cyclization.[12] The initial coupling forms an ortho-(alkynyl)benzoic acid derivative. In the presence of a suitable base and heat, the carboxylic acid can add across the alkyne in a 6-endo-dig cyclization, which, after tautomerization, yields the isocoumarin product.

Materials:

-

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-2-ethoxy-5-isopropylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of both the coupling and the subsequent cyclization can be monitored by LC-MS.[13]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with water (2x) and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure isocoumarin derivative.

Figure 3: Mechanistic overview of Sonogashira coupling and cyclization.

References

-

Upadhyaya, K., et al. (2016). A Novel and Efficient Cu(I)-Catalyzed Ligand- and Base-Free Multipathway Domino Strategy for the Synthesis of 2-Substituted Quinazolinones. J. Org. Chem., 81, 5046-5055.

-

BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.

-

Wikipedia. (n.d.). Ullmann condensation.

-

Kaur, N. (Ed.). (2020). Palladium Assisted Synthesis of Heterocycles. Routledge.

-

BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

-

Aav, R., & Kanger, T. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 575-581.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones).

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Saini, V., & Kumar, S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1361.

-

Willis, M. C., et al. (2000). Palladium-catalyzed coupling of vinylogous amides with aryl halides: applications to the synthesis of heterocycles. Organic Letters, 2(8), 1109-1112.

-

Wikipedia. (n.d.). Sonogashira coupling.

-

Robison, M. M., & Robison, B. L. (1956). 2,4,6-Tribromobenzoic acid. Organic Syntheses, 36, 94.

-

Wang, X., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Asian Journal of Organic Chemistry.

-

Dickschat, J. S., et al. (2020). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research.

-

BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

BenchChem. (2025). Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective.

-

Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(118), 97235-97256.

-

Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 6(3), 398-418.

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazinone synthesis [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimization of Medicinal Chemistry Libraries Using Isopropyl-Substituted Benzoic Acids

Abstract & Introduction

In the maturation of a hit-to-lead campaign, the modulation of steric bulk and lipophilicity is a critical lever for improving potency and metabolic stability. This guide focuses on the strategic deployment of isopropyl-substituted benzoic acids as high-value building blocks.

The isopropyl group (

This application note details the rationale for including isopropyl-benzoic acids in library design, provides a robust, self-validating synthesis protocol for their use in high-throughput amide coupling, and outlines strategies for data interpretation.

Chemical Space & Rationale

The "Isopropyl Effect" in SAR

The transition from a methyl to an isopropyl group is not merely a change in volume; it is a probe of the target binding pocket's plasticity.

-

Lipophilicity Tuning: The isopropyl group increases

by approximately +1.0 relative to hydrogen, and +0.5 relative to a methyl group. This increase can drive hydrophobic collapse in the binding site but must be balanced against solubility. -

Metabolic Blocking: A common metabolic clearance pathway for aromatic rings is oxidation (hydroxylation) at the para position. Introducing an isopropyl group at this position (

-isopropylbenzoic acid derivatives) sterically hinders Cytochrome P450 approach, though the benzylic carbon of the isopropyl group itself can become a site of metabolism. -

Rotational Entropy: The isopropyl group adds a rotational energy barrier that can lock the biaryl system (if coupled to another ring) into a preferred conformation, potentially reducing the entropic cost of binding.

Physicochemical Comparison

The table below highlights the incremental changes in key properties when scanning alkyl substituents on a benzoic acid scaffold.

| Substituent (R) | Steric A-Value (kcal/mol) | Metabolic Liability | Primary Utility | |

| -H | 0.00 | 0.0 | High (Ring Oxidation) | Baseline |

| -CH | 1.70 | +0.5 | Moderate | Electronic Tuning |

| -CH | 1.75 | +1.0 | Moderate | Depth Probe |

| -CH(CH | 2.15 | +1.5 | Low (Ring Protection) | Steric/Hydrophobic Fill |

| -C(CH | >4.5 | +2.0 | Low | Max Steric Block |

Library Design Strategy

Effective library design requires a " Design-Make-Test-Analyze" (DMTA) cycle that specifically targets the questions posed by the isopropyl moiety.

Workflow Diagram

The following diagram illustrates the iterative process of optimizing a library using these specific building blocks.

Caption: The iterative DMTA cycle for integrating isopropyl-benzoic acids into medicinal chemistry libraries.

Experimental Protocols

The primary challenge with isopropyl-substituted benzoic acids, particularly ortho-substituted variants, is steric hindrance during the amide coupling step. Standard protocols (e.g., EDC/HOBt) often fail to drive these reactions to completion.

Protocol A: Standard High-Throughput Amide Coupling

Recommended for meta- and para-isopropyl benzoic acids.

Reagents:

-

Coupling Agent: COMU (preferred for safety/efficiency) or HATU.[1][2]

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Procedure:

-

Stock Prep: Prepare 0.2 M solutions of the amine (R-NH

) and the isopropyl-benzoic acid (Ar-COOH) in DMF. -

Activation: To the acid solution (1.0 equiv), add DIPEA (2.0 equiv) and COMU (1.1 equiv). Shake for 5 minutes at Room Temperature (RT).

-

Coupling: Add the amine solution (1.0 equiv) to the activated acid mixture.

-

Incubation: Seal the plate and shake at RT for 16 hours.

-

Quench: Add 10% aq. NaHCO

to quench unreacted active ester. -

Extraction: Extract with EtOAc (x3), dry over MgSO

, and concentrate.

Protocol B: The "Rescue" Protocol for Sterically Hindered Acids

Required for ortho-isopropyl benzoic acids or electron-deficient amines.

When steric bulk prevents standard activation, conversion to an Acyl Fluoride intermediate is the gold standard. Acyl fluorides are highly reactive yet stable enough to handle, and their small size allows them to slip past steric barriers that block bulky OBt/OAt active esters.

Reagents:

-

Fluorinating Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

-

Solvent: Dichloromethane (DCM) or NMP.

Step-by-Step Methodology:

-

Dissolution: Dissolve ortho-isopropylbenzoic acid (1.0 equiv) and amine (1.1 equiv) in DCM.

-

Fluorination/Coupling: Add DIPEA (2.5 equiv) followed by TFFH (1.2 equiv).

-

Reaction: Stir/Shake vigorously. The reaction generates the acyl fluoride in situ, which immediately reacts with the amine.

-

Monitoring: Monitor by LCMS. If incomplete after 4 hours, heat to 40°C.

-

Workup: Wash with 1N HCl, then sat. NaHCO

, then Brine.

Reaction Mechanism Visualization

The choice of pathway determines success. The diagram below contrasts the standard pathway with the steric-rescue pathway.

Caption: Mechanistic pathways for coupling hindered benzoic acids. The Acyl Fluoride route bypasses the steric bulk of the active ester.[5]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Steric hindrance preventing amine attack. | Switch to Protocol B (TFFH/Acyl Fluoride). |

| Impurity: Acid Anhydride | Excess coupling reagent or lack of amine nucleophilicity. | Ensure amine stoichiometry is 1.1 equiv; check amine solubility. |

| Racemization | (Rare for benzoic acids) Only if amine is chiral. | Use COMU/Oxyma or maintain T < 0°C during activation. |

| Precipitation | Urea byproduct (if using DIC/DCC).[6] | Switch to soluble byproducts (HATU/COMU) or wash resin thoroughly (if Solid Phase). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Conversion to Peptides. Journal of the American Chemical Society. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Part 1: Physicochemical Profile & Solubility Mechanics

To effectively troubleshoot solubility issues, one must understand the "personality" of this molecule. It is not merely a powder; it is a lipophilic weak acid.

The Chemical Reality

-

Core Structure: Benzoic acid scaffold (Weak acid).

-

Substituents:

-

3-Bromo & 5-Isopropyl: Highly hydrophobic (lipophilic) groups. These drive the molecule to reject water and seek organic solvents or lipids.

-

2-Ethoxy: An ether linkage. While the oxygen offers a weak hydrogen bond acceptor site, the ethyl group adds to the hydrophobic burden.

-

-

Critical Constants (Predicted):

-

pKa: ~3.86 ± 0.10 [1].[1] This is the pH at which 50% of the molecule is ionized.

-

LogP (Lipophilicity): Estimated >3.5. This indicates a strong preference for non-polar environments.

-

Intrinsic Solubility (

): < 0.1 mg/mL in water at pH < 3.

-

The Solubility Mechanism

In pure water (pH ~5.5–7), this compound exists largely in its protonated, neutral form, which is insoluble. To dissolve it in aqueous media, you must drive the equilibrium toward the ionized carboxylate form (

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the powder to water and vortexed it for 30 minutes, but it floats on top. What is wrong?"

Diagnosis: You are trying to dissolve the free acid form in a neutral/slightly acidic medium. The hydrophobic isopropyl and bromo groups prevent the water network from breaking apart the crystal lattice. Solution:

-

Do not use pure water.

-

Switch to a pH-adjusted approach . You must convert the acid to its salt (Sodium or Potassium 3-bromo-2-ethoxy-5-isopropylbenzoate).

-

Protocol: Suspend the powder in water, then add 1.1 equivalents of 1M NaOH or KOH dropwise. The solution should clear as the pH rises above 6.0.

Q2: "I made a stock solution in DMSO, but when I diluted it into my assay buffer (PBS, pH 7.4), it turned cloudy immediately."

Diagnosis: This is the "Solvent Shift Precipitate" phenomenon.

-

Mechanism: DMSO solvates the hydrophobic regions. When you dilute into aqueous buffer, the solvent power drops. Although pH 7.4 is above the pKa (3.86), the intrinsic solubility of the anion might still be exceeded if the concentration is too high, or if the buffer capacity is overwhelmed locally, causing a temporary pH drop. Solution:

-

Lower the final concentration: Ensure the final concentration in the assay is < 100 µM.

-

Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. This prevents local high-concentration "hotspots."

-

Warm the Buffer: Pre-warm the PBS to 37°C to increase kinetic solubility.

Q3: "Can I use this compound in cell culture media?"

Diagnosis: Yes, but with strict limits. Risk: Cell culture media contains proteins (albumin) which may bind the lipophilic drug, reducing free concentration, or the drug may precipitate if the concentration is too high. Protocol:

-

Prepare a 100 mM stock in pure DMSO .

-

Dilute 1000x into the media (Final: 100 µM, 0.1% DMSO).

-

Check for crystals: Inspect under a microscope after 1 hour. If crystals form, reduce concentration to 50 µM.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Preferred)

Best for long-term storage and biological assays.

-

Weighing: Weigh 28.7 mg of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (MW ≈ 287.15 g/mol ).

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (water in DMSO reduces solubility).

Protocol B: Preparation of Aqueous Stock (via Salt Formation)

Best for animal studies or solvent-sensitive assays.

-

Weighing: Weigh 28.7 mg (0.1 mmol) of the compound.

-

Suspension: Add 900 µL of sterile water. (It will look like a suspension).

-

Titration: Add 100 µL of 1.0 M NaOH (1.0 equivalent).

-

Sonication: Sonicate at 40°C for 5–10 minutes.

-

Check pH: Verify pH is between 7.0 and 8.0. If still cloudy, add 1 M NaOH in 5 µL increments until clear.

-

Note: If the solution remains cloudy at pH > 9, the compound has reached its solubility limit (likely micelle formation or saturation).

-

Part 4: Data Visualization

Figure 1: Solubility Decision Logic

This flowchart guides the user through the optimal solvent selection process based on their specific application.

Caption: Decision matrix for solvent selection based on experimental intent. Biological assays require careful management of DMSO concentration to prevent precipitation.

Figure 2: Theoretical pH-Solubility Profile

Visualizing the relationship between pH and the ionization state of the benzoic acid derivative.

Caption: The solubility of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is pH-dependent. At pH levels significantly above its pKa (3.86), the soluble ionized form predominates.

Part 5: Summary Data Tables

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₃ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Predicted pKa | 3.86 ± 0.10 | [1] |

| Predicted LogP | > 3.5 (High Lipophilicity) | [Derived] |

| Water Solubility (pH 7) | Low (< 1 mg/mL without adjustment) | [Derived] |

| DMSO Solubility | High (> 100 mM) | [Standard] |

References

-

PubChem. (2023). 3-Bromo-2-ethoxy-5-isopropylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Preventing decarboxylation of substituted benzoic acids during heating

Topic: Preventing Decarboxylation of Substituted Benzoic Acids During Heating

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are observing yield loss, gas evolution (CO₂), or unexpected "protonated" byproducts (arenes) when heating substituted benzoic acids. This is a common failure mode in process chemistry, particularly with ortho-substituted or electron-deficient aromatic acids.

Decarboxylation is not random; it is a kinetically accessible pathway governed by electronic destabilization of the ground state and stabilization of the transition state. To stop it, we must disrupt the specific mechanism active in your flask.

This guide is structured to diagnose the mechanism first, then prescribe the solution.

Module 1: Mechanistic Troubleshooting (The "Why")

Q1: Why is my benzoic acid losing CO₂? I thought aromatic acids were stable.

A: Most are stable. However, specific substitution patterns lower the activation energy (

The Two Primary Mechanisms:

-

Protodecarboxylation (Acid-Catalyzed):

-

Trigger: Heating in acidic media or protic solvents.

-

Mechanism: The aromatic ring is protonated at the carbon bearing the carboxyl group (ipso-position), forming a sigma-complex (arenium ion). CO₂ is then expelled.[2]

-

Risk Factor: Electron-donating groups (EDGs) like -OH, -NH₂, or -OMe para or ortho to the carboxyl group accelerate this by stabilizing the cationic intermediate.

-

-

Zwitterionic/Cyclic Transition State (Ortho-Effect):

-

Trigger: Ortho-substitution with Electron-Withdrawing Groups (EWGs) like -NO₂, -COR, or halides.[3]

-

Mechanism: Steric bulk forces the carboxyl group out of planarity, destabilizing the ground state. Simultaneously, the ortho-substituent can stabilize the developing negative charge (carbanion character) or participate in a cyclic transition state.

-

Example: 2-Nitrobenzoic acid decarboxylates much faster than the 4-isomer because the ortho-nitro group stabilizes the transition state and sterically crowds the carboxyl group.

-

Q2: How do I know if my substrate is "High Risk"?

Use this risk assessment table. If your substrate falls into "High Risk," do not heat above 80°C without protection (esterification/salt formation).

| Risk Level | Substitution Pattern | Electronic Effect | Example Substrates |

| Critical | Ortho-EWG + Para-EDG | Push-Pull destabilization | 2-Nitro-4-aminobenzoic acid |

| High | Ortho-Heteroatom | Chelation/Zwitterion stabilization | 2-Pyridinecarboxylic acid, Salicylic acid |

| High | Poly-EWG | Anion stabilization | 2,4,6-Trinitrobenzoic acid |

| Medium | Para-EDG | Ipso-protonation susceptibility | 4-Methoxybenzoic acid |

| Low | Unsubstituted / Meta-subst. | Standard stability | Benzoic acid, 3-Chlorobenzoic acid |

Module 2: Visualization & Pathways

To prevent the reaction, you must visualize the enemy. Below is the pathway for the Ortho-Effect Decarboxylation , the most common culprit in thermal degradation of functionalized intermediates.

Figure 1: Mechanistic pathway of thermal decarboxylation showing critical intervention points.

Module 3: Environmental Control (Solvent & pH)

Q3: Does the solvent really matter?

A: Yes, critically.

-

Protic Solvents (Water, Alcohols, Glycerol): AVOID. These solvents stabilize the zwitterionic transition state and facilitate proton transfer required for protodecarboxylation.

-